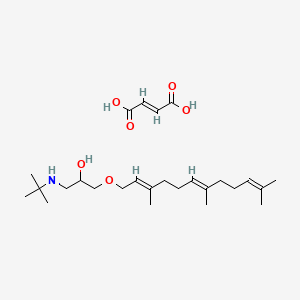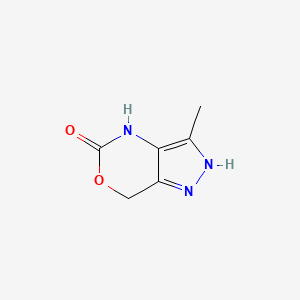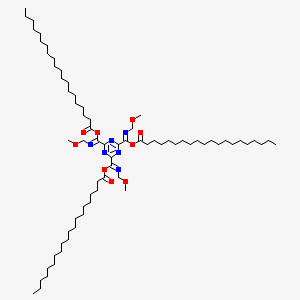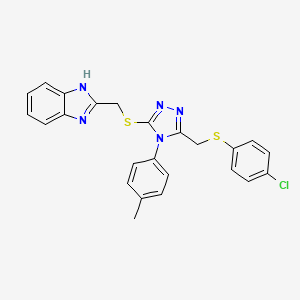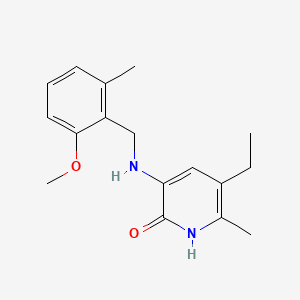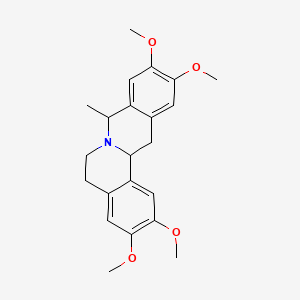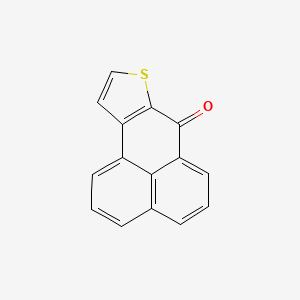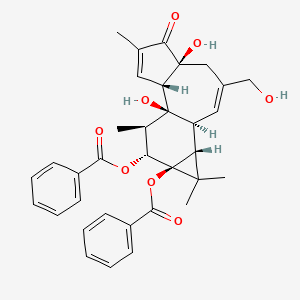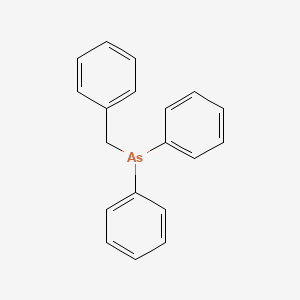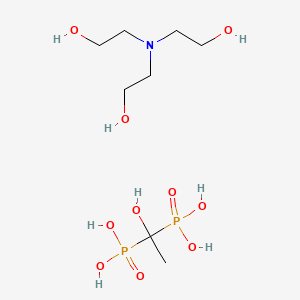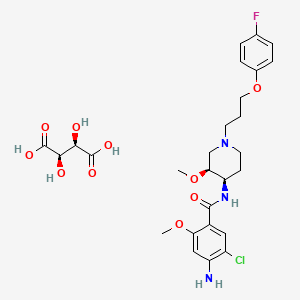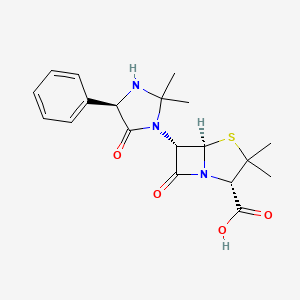
Epihetacillin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epihetacillin is a derivative of hetacillin, a semi-synthetic penicillin antibiotic. Hetacillin itself is a prodrug that is converted into ampicillin in the body. This compound is formed through the epimerization of hetacillin at the C-6 position. This compound is of interest due to its potential antibacterial properties and its role in the study of penicillin derivatives .
准备方法
Synthetic Routes and Reaction Conditions: Epihetacillin is synthesized through the epimerization of hetacillin. The process involves treating hetacillin with a base such as sodium hydroxide (NaOH) at a pH above 9.5. The reaction is typically carried out at room temperature, and the best yield is obtained at pH 7.0 . The epimerization can also be performed using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) on silylated hetacillin, which provides a higher yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: Epihetacillin undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form epi-ampicillin.
Epimerization: The compound can revert to hetacillin under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) at pH 11.5.
Epimerization: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or triethylamine.
Major Products Formed:
Epi-ampicillin: Formed through the hydrolysis of this compound.
Diketopiperazine: A secondary product formed during the hydrolysis process.
科学研究应用
Epihetacillin has several applications in scientific research:
作用机制
Epihetacillin, like other penicillin derivatives, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . This leads to cell lysis and death of the bacteria.
相似化合物的比较
Hetacillin: The parent compound of epihetacillin, which is converted to ampicillin in the body.
Ampicillin: A widely used penicillin antibiotic with a broad spectrum of activity.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action but different structural features.
Uniqueness: this compound is unique due to its specific epimerization at the C-6 position, which distinguishes it from other penicillin derivatives. This structural difference can influence its stability, reactivity, and interaction with bacterial enzymes, making it a valuable compound for research and development in the field of antibiotics .
属性
CAS 编号 |
18715-92-9 |
|---|---|
分子式 |
C19H23N3O4S |
分子量 |
389.5 g/mol |
IUPAC 名称 |
(2S,5R,6S)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)/t11-,12+,13+,16-/m1/s1 |
InChI 键 |
DXVUYOAEDJXBPY-LMOYCYGVSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


